molecular formula C6H10O2 B8221509 (1R,4S)-4-methoxycyclopent-2-en-1-ol

(1R,4S)-4-methoxycyclopent-2-en-1-ol

Cat. No.: B8221509
M. Wt: 114.14 g/mol
InChI Key: ABYAXJPWNDLTMQ-NTSWFWBYSA-N
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Description

(1R,4S)-4-methoxycyclopent-2-en-1-ol is an organic compound with a unique structure characterized by a cyclopentene ring substituted with a methoxy group and a hydroxyl group

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentenone derivatives, while reduction of the double bond can produce cyclopentanol derivatives .

Scientific Research Applications

(1R,4S)-4-methoxycyclopent-2-en-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,4S)-4-methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,4S)-4-methoxycyclopent-2-en-1-ol include:

Uniqueness

The presence of both a methoxy and a hydroxyl group allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

(1R,4S)-4-methoxycyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYAXJPWNDLTMQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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